Benzenesulfonamide, 4-fluoro-N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-
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Overview
Description
4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a fluorinated benzene ring, an imidazole moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated benzene derivative reacts with an imidazole-containing intermediate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, modulating their activity. The sulfonamide group may interact with biological macromolecules, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- **4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE shares structural similarities with other imidazole-containing compounds such as histidine and metronidazole.
- **Sulfonamide derivatives like sulfamethoxazole and sulfasalazine also exhibit comparable chemical properties .
Uniqueness: The unique combination of a fluorinated benzene ring, imidazole moiety, and sulfonamide group in 4-FLUORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}BENZENE-1-SULFONAMIDE imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16FN3O2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-fluoro-N-[1-(4-imidazol-1-ylphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H16FN3O2S/c1-13(20-24(22,23)17-8-4-15(18)5-9-17)14-2-6-16(7-3-14)21-11-10-19-12-21/h2-13,20H,1H3 |
InChI Key |
LENUCEBFKYVOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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